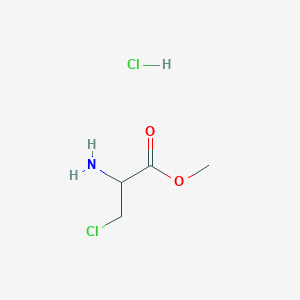

Methyl 2-amino-3-chloropropanoate hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of Methyl 2-amino-3-chloropropanoate hydrochloride

An In-depth Technical Guide to Methyl 2-amino-3-chloropropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chiral building block and serine derivative. As a functionalized amino acid ester, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide moves beyond a simple data sheet to offer insights into its synthesis, detailed analytical characterization, and safe handling, grounded in established scientific principles.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the methyl ester of 3-chloroalanine. The presence of a chiral center at the α-carbon (C2) means it can exist as different stereoisomers, most commonly as a racemate (D,L-) or as individual enantiomers ((R)- or (S)-). This chirality is critical in drug development, where stereochemistry often dictates biological activity. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1]

| Identifier | Value |

| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride[2] |

| Synonyms | DL-3-Chloroalanine methyl ester hydrochloride, D,L-β-Chloroalanine methyl ester hydrochloride, NSC-77696[2] |

| Molecular Formula | C₄H₉Cl₂NO₂[2][3] |

| Molecular Weight | 174.02 g/mol [2] |

| Canonical SMILES | COC(=O)C(CCl)N.Cl[4] |

| InChIKey | POPBCSXDEXRDSX-UHFFFAOYSA-N[2] |

| CAS Number (Racemate) | 33646-31-0[2][5] |

| CAS Number ((R)-enantiomer) | 17136-54-8[3] |

| CAS Number ((S)-enantiomer) | 112346-82-4[6][7] |

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and application in synthetic protocols. It is typically supplied as a solid, and its stability is enhanced by storage under controlled conditions.

| Property | Value | Source |

| Appearance | White to yellow solid | [5] |

| Storage Conditions | 4°C, sealed storage, away from moisture and light | [5] |

| Solution Stability | In solvent: -80°C for 6 months; -20°C for 1 month | [5] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

| General Stability | Stable under normal, recommended storage conditions | [8] |

Synthesis and Purification Workflow

Expert Rationale: A common and efficient synthesis route for the (R)-enantiomer starts from the readily available amino acid D-serine.[9] This pathway involves two key transformations: 1) Fischer esterification of the carboxylic acid and 2) Nucleophilic substitution of the primary alcohol with a chloride. Thionyl chloride (SOCl₂) is an excellent reagent choice as it serves as both the acid catalyst for esterification (releasing HCl in situ) and the chlorinating agent in the second step, making the process economical. The hydrochloride salt is conveniently formed during the reaction sequence.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride from D-serine.[9]

-

Esterification:

-

Suspend D-serine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Cool the suspension in an ice bath and add thionyl chloride dropwise. The addition is exothermic and generates HCl gas.

-

After addition is complete, heat the mixture to reflux for 5-8 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield D-serine methyl ester hydrochloride as a crude solid.

-

-

Chlorination:

-

Suspend the crude D-serine methyl ester hydrochloride in a suitable solvent such as dichloroethane.

-

Add thionyl chloride and stir the mixture at room temperature for approximately 24 hours.

-

The product, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride, will precipitate out of the solution.

-

-

Purification:

-

Collect the crude product by filtration.

-

Recrystallize the solid from a solvent like methanol to remove impurities. The process involves dissolving the crude product in hot methanol, optionally decolorizing with activated carbon, filtering while hot, and allowing the solution to cool slowly to induce crystallization.

-

Filter the purified crystals and dry under vacuum to obtain the final product.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow from D-Serine to the final product.

Analytical Characterization

Expert Rationale: A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. NMR spectroscopy confirms the molecular skeleton, mass spectrometry verifies the molecular weight and formula, and IR spectroscopy identifies key functional groups. This orthogonal validation ensures the material's identity and quality for subsequent use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the precise connectivity of atoms in the molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis & Expected Results:

-

¹H NMR: Expect a singlet around 3.7-3.8 ppm corresponding to the three methyl ester protons (-OCH₃). The proton at the α-carbon (C2) and the two protons at the β-carbon (C3) will appear as multiplets, typically between 3.5 and 4.5 ppm, with their exact shifts and coupling patterns depending on the solvent and stereochemistry. The ammonium protons (-NH₃⁺) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: Expect distinct signals for the methyl ester carbon (~53 ppm), the α-carbon (~55 ppm), the β-carbon (~45 ppm), and the carbonyl carbon of the ester (~170 ppm).

-

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is the preferred method due to the polar and pre-charged nature of the hydrochloride salt.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the solution directly into the ESI source or inject it into a Liquid Chromatography (LC) system coupled to the mass spectrometer (LC-MS).

-

Data Analysis & Expected Results: In positive ion mode, the primary ion observed will be the protonated molecule of the free base, [C₄H₈ClNO₂ + H]⁺. The expected exact mass for this ion is approximately 138.0265 Da. The characteristic isotopic pattern of one chlorine atom (a ~3:1 ratio for M and M+2 peaks) should be clearly visible.

Analytical Workflow Diagram

Caption: Orthogonal analytical workflow for product validation.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE) in a controlled laboratory environment.

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation[2][3] |

| Eye Irritation | H319: Causes serious eye irritation[2][3] |

| Respiratory Irritation | H335: May cause respiratory irritation[2][3] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment: Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]

Storage Recommendations:

-

Store in a tightly sealed container in a dry and cool place.[5][8]

-

Follow the specific temperature guidelines (e.g., 4°C) to ensure long-term stability.[5]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile starting material.

-

Chiral Building Block: The enantiomerically pure forms are valuable for synthesizing stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause side effects.

-

Functionalized Intermediate: The molecule contains three key functional groups ripe for modification:

-

The amino group can be acylated, alkylated, or used in peptide couplings.

-

The ester group can be hydrolyzed to the free acid or converted to an amide.

-

The chloride is a good leaving group, allowing for nucleophilic substitution to introduce a wide variety of other functional groups (e.g., azides, thiols, amines).

-

-

Medicinal Chemistry Relevance: The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[10] This compound provides a straightforward way to introduce a chlorinated, three-carbon amino acid fragment into a target molecule.

References

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for Methyl 2-amino-3-chloropropanoate hydrochloride

An In-Depth Technical Guide to the IUPAC Nomenclature and Properties of Methyl 2-amino-3-chloropropanoate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted amino acid ester of significant interest in synthetic organic chemistry and drug development. The primary focus of this document is the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name. We will dissect the molecule's structure, apply fundamental nomenclature rules, and explore its synthesis, physicochemical properties, and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical identity and characteristics.

The Imperative of Systematic Nomenclature

In the complex landscape of chemical research and development, unambiguous communication is paramount. The IUPAC nomenclature system provides a standardized, logical framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This eliminates the ambiguity of common or trivial names and facilitates global collaboration and information retrieval. Understanding the principles behind IUPAC naming is a foundational skill for any chemical scientist.

Structural Elucidation and IUPAC Name Derivation

The name "this compound" precisely describes a specific molecular architecture. Let's deconstruct this name by systematically applying IUPAC rules.

Identifying the Core Components

The compound is a salt, composed of an organic cation (the protonated methyl 2-amino-3-chloropropanoate) and a chloride anion.

-

Parent Chain: The term "propanoate" indicates a three-carbon aliphatic chain as the core structure, derived from propanoic acid.

-

Principal Functional Group: The suffix "-oate" signifies that the highest priority functional group is an ester.[1][2]

-

Ester Alkyl Group: The word "Methyl" at the beginning of the name identifies the alkyl group attached to the ester's oxygen atom.[3][4][5]

-

Substituents: The prefixes "2-amino" and "3-chloro" denote an amine group (-NH₂) on the second carbon and a chlorine atom (-Cl) on the third carbon of the propanoate chain, respectively.

-

Salt Formation: The term "hydrochloride" indicates that the compound is a salt formed by the reaction of the basic amino group with hydrochloric acid (HCl), resulting in a protonated amino group (-NH₃⁺).

A Step-by-Step Derivation of the IUPAC Name

The systematic naming process follows a clear, hierarchical procedure.

-

Identify the Principal Functional Group: The molecule contains an ester, an amine, and a halide. According to IUPAC priority rules, the ester is the principal functional group and determines the suffix of the name.[1][2][6][7]

-

Name the Parent Carboxylate and Alkyl Group: The longest carbon chain containing the ester's carbonyl group has three carbons, making the parent carboxylate "propanoate". The alcohol-derived portion is a methyl group. Combining these gives the base name methyl propanoate .[8]

-

Number the Parent Chain: Numbering begins at the carbonyl carbon (C=O) as position 1. Therefore, the carbon bearing the amino group is C2, and the carbon bearing the chlorine atom is C3.

-

Identify and Alphabetize Substituents: The substituents are an amino group at C2 and a chloro group at C3. Alphabetically, "amino" precedes "chloro".

-

Assemble the Full Name (Base): Combining the elements in order yields methyl 2-amino-3-chloropropanoate .

-

Name the Salt: As the basic amino group is protonated by hydrochloric acid, the word hydrochloride is appended to the name of the organic base.

-

Final IUPAC Name: The complete, systematic IUPAC name is This compound .

Stereochemistry

The carbon at position 2 (the α-carbon) is a chiral center, meaning it can exist as two non-superimposable mirror images or enantiomers.

-

methyl (2S)-2-amino-3-chloropropanoate hydrochloride

-

methyl (2R)-2-amino-3-chloropropanoate hydrochloride [9]

When no stereochemical descriptor is provided, the name refers to the racemic mixture, a 1:1 mixture of both enantiomers.

Logical Flow for IUPAC Name Determination

Caption: Logical workflow for deriving the IUPAC name.

Synthesis Pathway and Experimental Protocol

This compound is typically synthesized from a readily available amino acid precursor, such as serine. The synthesis involves two key transformations: esterification of the carboxylic acid and chlorination of the primary alcohol.

Overview of Synthetic Route

The most common laboratory-scale synthesis starts with either L-serine or D-serine to produce the corresponding enantiomerically pure product.[10] The use of thionyl chloride (SOCl₂) is particularly efficient as it can act as both the acid catalyst for esterification and the chlorinating agent.

Caption: A typical two-step synthesis from D-Serine.

Experimental Protocol: Synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride

This protocol is adapted from established procedures.[10] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Esterification to D-Serine methyl ester hydrochloride

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Flask: Add D-serine (1.0 eq) to anhydrous methanol (acting as solvent and reagent).

-

Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise. The mixture will become a clear solution.

-

Reflux: Remove the ice bath and heat the solution to reflux for 5-8 hours.

-

Workup: Cool the reaction mixture. Concentrate the solvent under reduced pressure to obtain a solid or oil.

-

Purification: Add ethyl acetate to the residue and stir (triturate) at room temperature to induce crystallization. Collect the white solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride.

Step 2: Chlorination to (R)-methyl 2-amino-3-chloropropanoate hydrochloride

-

Setup: Use a clean, dry round-bottom flask with a stirrer and condenser.

-

Charging Flask: Suspend the D-serine methyl ester hydrochloride (1.0 eq) from Step 1 in a suitable solvent such as dichloroethane.

-

Reaction: Add thionyl chloride (≥2.0 eq) to the suspension. Heat the mixture gently (e.g., 40-50 °C) and stir for 24 hours.

-

Workup: Cool the reaction mixture. The product often precipitates from the solution.

-

Purification: Collect the crude solid by filtration. The crude product can be recrystallized from a solvent like methanol by dissolving, decolorizing with activated carbon (if necessary), cooling to induce crystallization, filtering, and drying under vacuum to yield the final product.

Physicochemical and Safety Data

Accurate data is crucial for experimental design and safety assessment.

Key Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | PubChem[11] |

| Molecular Formula | C₄H₉Cl₂NO₂ | PubChem[9][11] |

| Molecular Weight | 174.03 g/mol | MCE[12], ChemScene[13] |

| CAS Number | 33646-31-0 (Racemate) | PubChem[11], GSRS[14] |

| 17136-54-8 ((R)-enantiomer) | PubChem[9] | |

| 112346-82-4 ((S)-enantiomer) | ChemScene[13][15][16] | |

| Appearance | White solid | Chloroalanine - Wikipedia[17] |

| Synonyms | 3-chloro-DL-alanine methyl ester hydrochloride | PubChem[11] |

Safety and Handling

This compound is an irritant and requires careful handling.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably a chemical fume hood.[18] Ensure eyewash stations and safety showers are readily accessible.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[19]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[18] Store away from strong bases and oxidizing agents.[19]

-

Applications in Research and Development

As a derivative of the amino acid serine, this compound serves as a valuable chiral building block in organic synthesis.[12] Its bifunctional nature (amine and chloro groups) allows for diverse chemical transformations. It is primarily used as an intermediate in the synthesis of:

-

Non-natural amino acids through nucleophilic substitution of the chloride.[17]

-

Peptidomimetics and other complex pharmaceutical intermediates.

-

Specialty chemicals and biologically active molecules.

Conclusion

The IUPAC name This compound is a systematically derived descriptor that precisely defines the compound's structure, including its parent chain, principal functional group, substituents, and salt form. A thorough understanding of its nomenclature, synthesis from precursors like serine, and associated safety protocols is essential for its effective and safe utilization in research and development environments. This guide provides the foundational knowledge required by scientists to confidently work with this important chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 11. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemscene.com [chemscene.com]

- 14. This compound [drugfuture.com]

- 15. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 16. 3-CHLORO-D-ALANINE METHYL ESTER,HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 17. Chloroalanine - Wikipedia [en.wikipedia.org]

- 18. fishersci.se [fishersci.se]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-amino-3-chloropropanoate hydrochloride has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature, possessing an amino group, a carboxylate, and a reactive chlorine atom, offers a versatile scaffold for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and critical applications. By synthesizing technical data with practical insights, this document aims to serve as an essential resource for leveraging the full potential of this compound in innovative research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a serine derivative that exists as a white to off-white solid. It is the hydrochloride salt of the methyl ester of 2-amino-3-chloropropanoic acid.

CAS Numbers:

Molecular Formula: C₄H₉Cl₂NO₂[4][5]

Molecular Weight: 174.03 g/mol [2][4]

Synonyms:

-

3-Chloroalanine methyl ester hydrochloride[1]

-

DL-3-Chloroalanine methyl ester hydrochloride[1]

-

Methyl 3-chloroalaninate hydrochloride

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | White to off-white solid | General Knowledge |

| Molecular Formula | C₄H₉Cl₂NO₂ | [4][5] |

| Molecular Weight | 174.03 g/mol | [2][4] |

| Topological Polar Surface Area | 52.3 Ų | [4] |

| Solubility | Soluble in water and lower alcohols. | General Knowledge |

Synthesis of this compound

The synthesis of this compound is most commonly achieved from the readily available amino acid, serine. Both racemic and enantiomerically pure forms can be synthesized, with the latter being crucial for the development of stereospecific pharmaceuticals.

Enantioselective Synthesis from D-Serine or L-Serine

A well-established method for the synthesis of the enantiomerically pure compound involves a two-step process starting from either D-serine for the (R)-enantiomer or L-serine for the (S)-enantiomer.[6]

Step 1: Esterification of Serine

The first step is the esterification of the carboxylic acid group of serine to form the corresponding methyl ester hydrochloride. This is typically achieved by reacting serine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6][7]

Step 2: Chlorination of the Hydroxyl Group

The hydroxyl group of the serine methyl ester hydrochloride is then replaced with a chlorine atom. This nucleophilic substitution is commonly carried out using a chlorinating agent like thionyl chloride in a suitable solvent, such as dichloroethane.[6]

Experimental Protocol: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride from D-Serine [6]

-

Step 1: Preparation of D-Serine methyl ester hydrochloride

-

Suspend D-serine in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath and add thionyl chloride dropwise while maintaining the temperature below 25 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 5-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove methanol.

-

Add ethyl acetate to the residue and stir at room temperature to induce precipitation.

-

Collect the solid product by filtration, wash with ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride.

-

-

Step 2: Preparation of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride

-

To a suspension of D-serine methyl ester hydrochloride in dichloroethane, add thionyl chloride.

-

Stir the mixture at 40-50 °C for 24 hours.

-

Cool the reaction mixture and collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure (R)-Methyl 2-amino-3-chloropropanoate hydrochloride.

-

Synthesis Workflow Diagram:

Caption: Enantioselective synthesis of (R)-Methyl 2-amino-3-chloropropanoate hydrochloride.

Racemic Synthesis

The synthesis of the racemic mixture follows a similar procedure, starting from DL-serine. The reaction conditions for both the esterification and chlorination steps are analogous to those used for the enantioselective synthesis.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Expected signals include a singlet for the methyl ester protons, a multiplet for the proton on the alpha-carbon, and a multiplet for the two protons on the beta-carbon. The amino group protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the beta-carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum displays characteristic absorption bands for the different functional groups present. Key peaks include a broad band for the N-H stretching of the ammonium salt, a strong C=O stretching band for the ester, and C-Cl stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[4]

-

Applications in Drug Development and Organic Synthesis

The unique trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Precursor to Aziridine-2-carboxylates

One of the most significant applications of this compound is its use as a precursor for the synthesis of aziridine-2-carboxylates. Treatment of this compound with a base induces an intramolecular cyclization to form the corresponding aziridine. These aziridine derivatives are highly sought-after intermediates in the synthesis of various pharmaceuticals due to their strained ring system, which allows for regioselective ring-opening reactions.

Reaction Pathway Diagram:

Caption: Synthesis of aziridine-2-carboxylates and subsequent ring-opening.

Synthesis of Novel Amino Acids and Peptide Scaffolds

The reactive chlorine atom allows for nucleophilic displacement reactions, enabling the introduction of various functional groups at the beta-position. This provides a straightforward route to a diverse library of non-natural amino acids, which are of great interest in peptide-based drug discovery for enhancing proteolytic stability and modulating biological activity.

Building Block for Chiral Drugs

The availability of enantiomerically pure forms of this compound is critical for the synthesis of chiral drugs. Its use as a starting material ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). For instance, it can be a key intermediate in the synthesis of certain antiviral and antibacterial agents.

Safety, Handling, and Storage

Safety Precautions:

This compound is classified as an irritant.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage and Stability:

As an amino acid ester hydrochloride, the compound is relatively stable. However, like many haloamino acid esters, it can be susceptible to hydrolysis and other degradation pathways, especially in the presence of moisture. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it at or below -16°C is advisable.[8]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with significant applications in the development of pharmaceuticals. Its ready accessibility in both racemic and enantiomerically pure forms, coupled with its trifunctional nature, provides a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. This compound [drugfuture.com]

- 2. chemscene.com [chemscene.com]

- 3. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

Molecular weight of Methyl 2-amino-3-chloropropanoate hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Methyl 2-amino-3-chloropropanoate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of this compound, a key serine derivative and chiral building block in synthetic chemistry. The primary focus is the determination and significance of its molecular weight. This document delineates the theoretical calculation of its molecular weight from its chemical formula, C4H9Cl2NO2, and contrasts this with the principles of experimental verification via mass spectrometry.[1][2][3] We present detailed protocols, explain the causality behind methodological choices, and situate the compound's molecular weight within the broader context of its physicochemical properties and applications in research and development. This guide serves as a practical resource for scientists requiring precise compound characterization for synthesis, quality control, and formulation.

Introduction: A Versatile Chiral Building Block

This compound is a derivative of the amino acid serine and serves as a valuable intermediate in medicinal chemistry and peptide synthesis.[4] As a chiral molecule, it exists in stereoisomeric forms, including the racemic mixture and the individual (R) and (S) enantiomers, which are critical for the development of stereospecific pharmaceuticals.[2][3][5] Its utility extends to its role as an ergogenic supplement, where amino acid derivatives are known to influence anabolic hormone secretion and support physiological performance.[4] An accurate understanding of its fundamental properties, beginning with its molecular weight, is paramount for its effective application, ensuring precision in stoichiometric calculations, analytical characterization, and the preparation of solutions for experimental assays.

Molecular Structure and Composition

To accurately determine the molecular weight, one must first understand the compound's composition. The name "this compound" describes a salt. It is composed of the protonated parent molecule, methyl 2-amino-3-chloropropanoate, and a chloride counter-ion.

-

Parent Molecule: Methyl 2-amino-3-chloropropanoate (C4H8ClNO2)[6]

-

Salt Component: Hydrochloric Acid (HCl)[6]

The structure possesses a stereocenter at the alpha-carbon (C2), leading to different enantiomers (e.g., methyl (2R)-2-amino-3-chloropropanoate hydrochloride).[2][3] While stereochemistry is crucial for biological activity and chemical identity, it does not alter the molecular formula or weight.

Theoretical Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. It is typically expressed in grams per mole ( g/mol ). For high-precision applications, it is important to distinguish between average molecular weight (using isotopic abundance-weighted atomic masses) and monoisotopic mass (using the mass of the most abundant isotope for each element).

The calculation based on standard atomic weights is as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 4 | 12.011 | 48.044 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Chlorine (Cl) | 2 | 35.453 | 70.906 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | Molecular Weight: | 174.027 g/mol |

This calculated value aligns with figures published in major chemical databases, which report the molecular weight as 174.02 g/mol or 174.03 g/mol depending on the precision of the atomic weights used.[1][2][4][6]

Experimental Verification and Workflow

While the theoretical molecular weight is a calculated value, experimental verification is essential to confirm the identity and purity of a chemical sample. Mass spectrometry is the definitive technique for this purpose.

Principle of Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique ideal for polar, thermally labile molecules, allowing them to be ionized directly from a solution into the gas phase without significant fragmentation.

In positive-ion ESI-MS, the analyte molecule is typically protonated. A crucial insight for this compound is that the hydrochloride salt will dissociate in solution. The mass spectrometer will detect the protonated parent molecule, [C4H8ClNO2 + H]+, not the full salt complex. The expected m/z value will therefore correspond to the molecular weight of the free base (137.56 g/mol ) plus the mass of a proton.[6]

Experimental Workflow: ESI-MS Analysis

The following diagram and protocol outline a self-validating system for determining the molecular identity of the compound.

Caption: ESI-MS workflow for compound identity verification.

Step-by-Step Protocol

-

Sample Preparation:

-

Causality: A stock solution is prepared in a polar solvent like methanol/water (50:50) to ensure complete dissolution of the hydrochloride salt.

-

Protocol: Weigh approximately 1 mg of this compound and dissolve it in 1 mL of 50:50 methanol/water to create a 1 mg/mL stock solution.

-

-

Working Solution Preparation:

-

Causality: The stock is diluted to a low concentration (~1-10 µg/mL) suitable for ESI-MS. The addition of 0.1% formic acid is critical; it ensures an acidic environment that promotes protonation of the primary amine group, enhancing the signal in positive ion mode.

-

Protocol: Perform a serial dilution of the stock solution into a mobile phase of 50:50 methanol/water with 0.1% formic acid to a final concentration of 10 µg/mL.

-

-

Mass Spectrometry Analysis:

-

Causality: The sample is introduced into the mass spectrometer via direct infusion. ESI in positive ion mode is selected to generate the protonated molecular ion [M+H]+.

-

Protocol:

-

Set the mass spectrometer to operate in positive ion ESI mode.

-

Infuse the working solution at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected m/z value (e.g., m/z 50-300).

-

-

-

Data Interpretation:

-

Expected Result: The resulting spectrum should show a prominent peak at an m/z corresponding to the protonated free base: C4H8ClNO2 (MW = 137.56) + H+ (MW ≈ 1.008) ≈ 138.57 m/z . The isotopic pattern of chlorine (a ~3:1 ratio of 35Cl to 37Cl) should also be observable as a peak at [M+2] with roughly one-third the intensity of the monoisotopic peak. This isotopic signature provides definitive confirmation of the presence of one chlorine atom in the detected ion.

-

Physicochemical Properties and Significance

The molecular weight is a cornerstone property that informs numerous applications in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C4H9Cl2NO2 | [1][2][3] |

| Average Molecular Weight | 174.03 g/mol | [4][5][6] |

| Monoisotopic Mass | 173.0010339 Da | [1] |

| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | [1] |

| CAS Number (Racemic) | 33646-31-0 | [1][6][7] |

| CAS Number ((R)-enantiomer) | 17136-54-8 | [3] |

| CAS Number ((S)-enantiomer) | 112346-82-4 | [5][8] |

| SMILES | COC(=O)C(CCl)N.Cl | [6] |

| InChIKey | POPBCSXDEXRDSX-UHFFFAOYSA-N | [1][6] |

Significance in R&D:

-

Synthesis: Accurate MW is essential for calculating molar equivalents in reaction schemes, such as those involving the chlorination of D-serine methyl ester with thionyl chloride.[9]

-

Formulation: When preparing solutions for biological assays or as formulation precursors, the MW is required to create solutions of a specific molarity (mol/L) or molality (mol/kg).

-

Quality Control: Verifying the molecular weight via mass spectrometry is a standard quality control step to confirm the identity of starting materials and final products, ensuring the integrity of experimental results.

Conclusion

The molecular weight of this compound is theoretically established at approximately 174.03 g/mol , a value derived directly from its molecular formula, C4H9Cl2NO2. This fundamental property is not merely a numerical identifier but a critical parameter for the practical application of the compound in scientific research and drug development. Experimental verification, properly conducted using techniques like ESI-MS, provides unambiguous confirmation of the compound's identity by analyzing the mass-to-charge ratio of its constituent cation. This guide provides the theoretical foundation and practical workflows necessary for scientists to handle and characterize this important synthetic intermediate with confidence and precision.

References

- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL (2R)-2-AMINO-3-CHLOROPROPANOATE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]

- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [drugfuture.com]

- 8. chemscene.com [chemscene.com]

- 9. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Methyl 2-amino-3-chloropropanoate hydrochloride

This guide provides an in-depth analysis of the expected spectral characteristics of Methyl 2-amino-3-chloropropanoate hydrochloride, a key intermediate in synthetic organic chemistry and drug development. The following sections detail the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural elucidation of this compound.

Introduction

This compound is a derivative of the amino acid serine.[1] Its structure incorporates a chiral center, a reactive chloromethyl group, an amino group protonated as a hydrochloride salt, and a methyl ester. These features make it a versatile building block for the synthesis of various pharmaceutical agents and complex organic molecules. Accurate spectral analysis is paramount for confirming its identity and purity.

Chemical Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H9Cl2NO2 | [2][3] |

| Molecular Weight | 174.02 g/mol | [2][4] |

| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride | [2][3] |

The structure of this compound is presented in the following diagram:

References

- 1. Methyl 3-chloropropionate | SIELC Technologies [sielc.com]

- 2. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2R)-2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 17750875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL (2R)-2-AMINO-3-CHLOROPROPANOATE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]

A Comprehensive Technical Guide to Commercially Available Methyl 2-amino-3-chloropropanoate Hydrochloride for Researchers and Drug Development Professionals

Introduction

Methyl 2-amino-3-chloropropanoate hydrochloride is a versatile chiral building block of significant interest in pharmaceutical and chemical research. As a derivative of the amino acid alanine, its trifunctional nature—possessing an amine, a carboxylate, and a reactive alkyl chloride—makes it a valuable synthon for the introduction of the α-amino acid scaffold into a variety of complex molecules. This guide provides an in-depth technical overview of the commercially available sources of this compound, focusing on critical aspects such as supplier evaluation, quality control, handling, and its applications in research and development. This document is intended to serve as a practical resource for scientists and procurement specialists in navigating the chemical supply landscape for this important reagent.

Chemical Identity and Stereoisomers

This compound is available in three forms: the racemic mixture (DL-), and the two enantiomers, (S)- and (R)-. The choice of stereoisomer is critical and dictated by the stereochemical requirements of the target molecule.

| Isomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| Racemic (DL-) | DL-3-Chloroalanine methyl ester hydrochloride | 33646-31-0[1][2] | C₄H₉Cl₂NO₂ | 174.03 g/mol [1] |

| (S)-Enantiomer | 3-Chloro-D-alanine methyl ester hydrochloride | 112346-82-4[3] | C₄H₉Cl₂NO₂ | 174.03 g/mol [3] |

| (R)-Enantiomer | L-3-Chloroalanine methyl ester hydrochloride | 17136-54-8 | C₄H₉Cl₂NO₂ | 174.02 g/mol [4] |

It is crucial for researchers to verify the CAS number corresponding to the desired stereoisomer when procuring this reagent.

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer this compound. The quality, purity, and available documentation can vary significantly between vendors. Below is a comparative overview of representative commercial sources.

| Supplier | Product Name/Isomer | Stated Purity | Available Analytical Data | Notes |

| MedChemExpress | This compound (Racemic) | ≥96.0%[5] | COA, HNMR, LCMS[5] | Marketed as a serine derivative for research use.[5] |

| ChemScene | Methyl (S)-2-amino-3-chloropropanoate hydrochloride | ≥97%[3] | General product information. | Store at room temperature.[3] |

| Generic CoA Example | 3-Chloro-D-alanine methyl ester hydrochloride ((S)-isomer) | >90% (Chromatographic Purity)[6] | Conforms to structure (¹H-NMR, MASS)[6] | Highlights the importance of reviewing batch-specific CoAs. |

| Sunway Pharm | (S)-Methyl 2-amino-3-chloropropanoate hydrochloride | 97%[7] | COA, Datasheet, NMR available upon request.[7] | Offers various package sizes.[7] |

Note: The information in this table is based on publicly available data and may not reflect the full range of products or the most current specifications. It is imperative to request a batch-specific Certificate of Analysis (CoA) from the supplier before purchase.

Quality Control and Analytical Methodology: A Scientist's Perspective

Ensuring the quality of starting materials is paramount in research and drug development. For this compound, a comprehensive quality assessment should include identity, purity, and, for the chiral isomers, enantiomeric purity.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. Expected shifts in ¹H NMR (in a suitable deuterated solvent like DMSO-d₆ or D₂O) would include a singlet for the methyl ester protons, and multiplets for the methine and methylene protons of the propanoate backbone, along with a broad signal for the amine protons.

-

Mass Spectrometry (MS): MS analysis should confirm the expected molecular weight of the free base (137.56 g/mol ) and show appropriate fragmentation patterns.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for assessing purity. The hydrochloride salt form makes it amenable to aqueous mobile phases.

-

Potential Impurities: Based on a common synthetic route from serine, potential impurities could include the starting material (e.g., D-serine methyl ester hydrochloride if synthesizing the (R)-isomer), residual solvents (e.g., methanol, dichloroethane), and byproducts from the chlorination step.[8]

Enantiomeric Purity Determination

For the (S)- and (R)-isomers, determining the enantiomeric excess (e.e.) is critical.

-

Chiral HPLC: This is the most common and reliable method. The compound may need to be derivatized with a chromophore-bearing agent to facilitate detection. Separation is achieved on a chiral stationary phase (CSP).

-

Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility, chiral GC can also be employed to separate the enantiomers.

Below is a logical workflow for the quality control of a chiral sample of this compound.

Caption: A typical workflow for the quality control of incoming chiral this compound.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Safety Precautions: This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage Conditions: Suppliers generally recommend storing the compound at 2-8°C or at room temperature in a well-closed container, away from moisture.[6] For long-term storage, especially in solution, MedChemExpress suggests storing at -80°C for up to 6 months.[9]

-

Stability: As a hydrochloride salt of an amino acid ester, the compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The stability of amino acid hydrochlorides in solution can be pH-dependent.[10] It is advisable to use freshly prepared solutions for reactions. Studies on similar amino acids have shown that degradation can occur over time, even in dried blood spots stored at room temperature, highlighting the importance of controlled storage conditions.[11]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of compounds.

-

Synthesis of Unnatural Amino Acids: The chloro-substituent can be displaced by various nucleophiles to generate novel amino acid derivatives.

-

Peptide Synthesis: It can be incorporated into peptides, serving as a precursor to dehydroalanine or for post-synthetic modification.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic cycloserine.[8]

Conclusion

This compound is a readily available and highly useful building block for chemical synthesis. However, researchers and drug development professionals must exercise diligence in selecting suppliers and verifying the quality of this reagent. A thorough understanding of its chemical properties, potential impurities, and proper handling procedures is essential for obtaining reliable and reproducible experimental results. By following the guidelines outlined in this technical guide, scientists can confidently procure and utilize this versatile compound in their research endeavors.

References

- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. chemscene.com [chemscene.com]

- 4. METHYL (2R)-2-AMINO-3-CHLOROPROPANOATE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. (S)-Methyl 2-amino-3-chloropropanoate hydrochloride - CAS:112346-82-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-amino-3-chloropropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Stability

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. Methyl 2-amino-3-chloropropanoate hydrochloride, a key building block in the synthesis of various bioactive molecules, is no exception. Its stability profile directly impacts the quality, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the factors governing the stability of this compound and provides field-proven recommendations for its optimal storage and handling. We will delve into the chemical rationale behind its potential degradation pathways and equip you with the necessary knowledge to design and execute robust stability studies.

Section 1: Physicochemical Properties and Intrinsic Stability

This compound is a chiral amino acid ester derivative. Its structure, comprising a methyl ester, a primary amine, and a primary alkyl chloride, dictates its reactivity and susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C₄H₉Cl₂NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 174.03 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[2] |

| Melting Point | 124-126 °C | --INVALID-LINK--[2] |

| Solubility | Soluble in methanol | --INVALID-LINK--[2] |

The hydrochloride salt form generally enhances the stability and water solubility of amino acid esters compared to their free base form. However, it also introduces hygroscopicity, a critical factor in the solid-state stability of the compound.

Section 2: Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential chemical transformations of this compound is fundamental to developing effective storage strategies. Based on its structure, several degradation pathways can be postulated:

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acid and base. This is a primary degradation pathway for many amino acid esters.

-

Mechanism: The carbonyl carbon of the ester is attacked by a nucleophile, typically a water molecule. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In basic conditions, the nucleophile is a hydroxide ion, which is a stronger nucleophile than water.

-

Products: This reaction would yield 3-chloro-2-aminopropanoic acid hydrochloride and methanol.

-

Causality: The rate of hydrolysis is highly dependent on pH and temperature. While the hydrochloride salt provides an acidic environment that can catalyze hydrolysis in the presence of water, the solid-state form of the compound limits the mobility of reactants, thus slowing down this process. However, absorbed moisture due to hygroscopicity can create localized environments where hydrolysis can occur.

Intramolecular Cyclization (Lactamization)

The presence of a primary amine nucleophile and an electrophilic ester carbonyl in the same molecule raises the possibility of intramolecular cyclization.

-

Mechanism: The amino group could potentially attack the ester carbonyl, leading to the formation of a four-membered ring (a β-lactam) and elimination of methanol. However, the formation of a four-membered ring is generally less favorable than five- or six-membered rings.

-

Products: 3-chloroazetidin-2-one.

-

Causality: This pathway is generally less likely than intermolecular reactions in the solid state but can be influenced by factors such as crystal packing and the presence of impurities.

Reactions Involving the Chloro Group

The primary alkyl chloride introduces another reactive site in the molecule.

-

Intramolecular Nucleophilic Substitution: The primary amine could act as a nucleophile, displacing the chloride to form a four-membered ring, azetidine-2-carboxylic acid methyl ester. This is a known reaction for related compounds and can be a significant degradation pathway.[3][4] The biosynthesis of azetidine-2-carboxylic acid involves a similar cyclization.[5]

-

Elimination (Dehydrohalogenation): Under certain conditions, particularly in the presence of a base, a β-elimination reaction could occur, leading to the formation of an unsaturated amino acid derivative, methyl 2-aminoacrylate.

-

Hydrolysis: The alkyl chloride could undergo nucleophilic substitution by water to form methyl 2-amino-3-hydroxypropanoate (serine methyl ester). This reaction is generally slow for primary alkyl chlorides at neutral pH but can be accelerated at higher temperatures.

digraph "Degradation Pathways" {

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

"this compound" -> "3-Chloro-2-aminopropanoic acid + Methanol" [label="Hydrolysis\n(H₂O, pH, Temp)"];

"this compound" -> "Azetidine-2-carboxylic acid methyl ester" [label="Intramolecular\nSubstitution"];

"this compound" -> "Methyl 2-aminoacrylate" [label="β-Elimination\n(Base)"];

"this compound" -> "Methyl 2-amino-3-hydroxypropanoate" [label="Hydrolysis of C-Cl\n(H₂O, Temp)"];

}

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the material to establish a re-test period.

-

Long-Term Stability:

-

Accelerated Stability:

Section 5: Experimental Protocols

Protocol for a Stability-Indicating HPLC-UV Method

-

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve the sample in the mobile phase A or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during forced degradation studies.

Protocol for Hygroscopicity Assessment

-

Objective: To determine the hygroscopic nature of the solid compound.

-

Methodology (Gravimetric Method):

-

Accurately weigh a sample of the compound (approximately 1 gram) in a tared, shallow weighing bottle.

-

Place the open weighing bottle in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25°C).

-

Store the desiccator at a constant temperature (e.g., 25°C).

-

At predetermined time points (e.g., 24, 48, 72 hours), remove the weighing bottle, quickly seal it, and reweigh it.

-

Calculate the percentage of weight gain due to moisture absorption.

-

Interpretation: The degree of hygroscopicity can be classified based on the percentage of weight gain.

Conclusion: A Proactive Approach to Stability

The stability of this compound is a multifaceted issue governed by its inherent chemical reactivity and its interaction with the surrounding environment. A thorough understanding of its potential degradation pathways—primarily hydrolysis and intramolecular reactions—is crucial for establishing appropriate storage and handling procedures. By implementing the recommended storage conditions of refrigeration, protection from moisture and light, and by conducting rigorous stability studies as outlined in this guide, researchers and drug development professionals can ensure the integrity of this vital chemical intermediate, thereby safeguarding the quality and reliability of their scientific endeavors. A proactive and data-driven approach to stability is not merely a regulatory requirement; it is a cornerstone of scientific excellence.

References

- 1. This compound | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 33646-31-0 CAS MSDS (D,L-3-CHLOROALANINE METHYL ESTER HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

An In-Depth Technical Guide to Methyl 2-amino-3-chloropropanoate Hydrochloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-chloropropanoate hydrochloride is a non-canonical amino acid derivative that serves as a versatile building block in synthetic chemistry, particularly in the fields of peptide science and drug discovery. As a derivative of serine, its unique β-chloro substitution provides a reactive handle for further chemical modification, enabling the synthesis of complex peptides and small molecules with tailored properties. This guide offers a comprehensive overview of this compound, detailing its chemical identity, stereospecific synthesis, physicochemical properties, and key applications. Authored from the perspective of a Senior Application Scientist, this document provides not only detailed experimental protocols but also the scientific rationale behind methodological choices, ensuring both technical accuracy and practical utility for researchers at the bench.

Chemical Identity and Nomenclature

Clarity in chemical nomenclature is paramount for reproducibility in research. This compound is known by several synonyms, which can vary based on stereochemistry and naming conventions. Accurate identification is best achieved through its CAS Registry Number.

The compound exists in three forms: a racemic mixture (DL), and two stereoisomers, the (S)-enantiomer (D-form) and the (R)-enantiomer (L-form). It is crucial for researchers to use the correct stereoisomer for their specific application, as biological activity is often stereospecific.

Table 1: Synonyms and Chemical Identifiers

| Property | Racemic (DL) Form | (S)-Enantiomer (D-form) | (R)-Enantiomer (L-form) |

| IUPAC Name | methyl 2-amino-3-chloropropanoate;hydrochloride[1] | methyl (2S)-2-amino-3-chloropropanoate;hydrochloride | methyl (2R)-2-amino-3-chloropropanoate;hydrochloride[2] |

| Common Synonyms | DL-3-Chloroalanine methyl ester hydrochloride[1] | 3-Chloro-D-alanine methyl ester hydrochloride[3] | 3-Chloro-L-alanine methyl ester hydrochloride[2] |

| H-DL-Ala(3-Cl)-OMe·HCl | (S)-Methyl 2-amino-3-chloropropionate hydrochloride | β-Chloro-L-alanine methyl ester hydrochloride[2] | |

| 3-Chloroalanine methyl ester hydrochloride | H-D-Ala(3-Cl)-OMe·HCl | H-L-Ala(3-Cl)-OMe·HCl | |

| CAS Number | 33646-31-0[1] | 112346-82-4 | 17136-54-8[2] |

| Molecular Formula | C₄H₉Cl₂NO₂[1] | C₄H₉Cl₂NO₂ | C₄H₉Cl₂NO₂[2] |

| Molecular Weight | 174.03 g/mol [1][4] | 174.03 g/mol | 174.03 g/mol [2] |

| PubChem CID | 13050341[1] | 13050342 | 17750875[2] |

Physicochemical Properties

Understanding the physicochemical properties of a reagent is fundamental to its effective use in experimental design, from reaction setup to purification and storage.

Table 2: Physicochemical Data

| Property | Value | Source / Comment |

| Physical Form | White to off-white solid/powder. | [5] |

| Melting Point | 143-148 °C ((S)-isomer) | [3] |

| Water Solubility | The parent amino acid, 3-chloro-L-alanine, is water-soluble.[6] The hydrochloride salt form of the methyl ester is expected to have good solubility in water and polar organic solvents like methanol. | [6] |

| pKa | The parent amino acid, 3-chloro-L-alanine, has a predicted pKa of 1.89 ± 0.10.[6] This value pertains to the carboxylic acid group; the amino group pKa will be significantly higher. | [6] |

| Storage | Store at 2-8°C. Keep in a dry, well-ventilated place. | [3] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |

| Computed LogP | 0.1473 | [3] |

Synthesis Protocol: From Serine to β-Chloroalanine Methyl Ester

The most common and efficient synthesis of this compound starts from the readily available and inexpensive amino acid serine. The synthesis involves a two-step process: (1) Fischer esterification of the carboxylic acid and (2) substitution of the hydroxyl group with a chlorine atom.[7] The following protocol is adapted from established methods for the (R)-enantiomer, starting from D-serine.[7]

Rationale Behind the Synthesis Strategy

The choice of reagents and reaction conditions is critical for achieving high yield and purity.

-

Esterification: Thionyl chloride (SOCl₂) is an excellent choice for the Fischer esterification. It reacts with methanol to form methyl chloride and sulfur dioxide in situ, but more importantly, it generates HCl gas, which acts as the catalyst for the esterification. The use of SOCl₂ also ensures the reaction medium remains anhydrous, which is crucial for driving the esterification equilibrium towards the product.

-

Chlorination: Thionyl chloride is also used for the chlorination step. It reacts with the primary alcohol of the serine side chain via an SNi (internal nucleophilic substitution) mechanism, which typically proceeds with retention of configuration. This allows for stereospecific synthesis from a chiral precursor like D-serine or L-serine. Dichloroethane is chosen as the solvent for its inertness and appropriate boiling point for the reaction.

Detailed Experimental Protocol

Step 1: Preparation of D-Serine Methyl Ester Hydrochloride [7]

-

Suspend D-serine (1 equivalent) in methanol (approx. 5 mL per gram of serine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to below 25°C in an ice bath.

-

Slowly add thionyl chloride (approx. 1.8 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 25°C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.

-

After the reaction, concentrate the mixture to dryness using a rotary evaporator.

-

Add ethyl acetate (approx. 4 mL per gram of starting serine) to the solid residue and stir at room temperature to form a slurry.

-

Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield D-serine methyl ester hydrochloride.

Step 2: Preparation of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride [7]

-

To a flask containing dichloroethane (solvent), add the D-serine methyl ester hydrochloride (1 equivalent) from Step 1.

-

Add thionyl chloride (excess, e.g., 2-3 equivalents).

-

Heat the mixture to 40-50°C and stir for 24 hours.

-

After the reaction, cool the mixture and collect the crude solid product by filtration.

-

Purify the crude product by dissolving it in a minimal amount of hot methanol, decolorizing with activated charcoal if necessary, and allowing it to cool for recrystallization.

-

Filter the purified crystals and dry them under vacuum to obtain the final product as a white solid.

Applications in Research and Development

The primary utility of this compound lies in its role as an unnatural amino acid (UAA) for peptide synthesis. The incorporation of UAAs is a powerful strategy to create peptides with enhanced stability, novel structural constraints, and unique functionalities.[8][9]

Role as a Constrained Amino Acid and Reactive Intermediate

The β-chloro group serves two main purposes:

-

Conformational Constraint: The bulky and electronegative chlorine atom can restrict the conformational freedom of the peptide backbone, which can be advantageous in designing peptides that adopt specific secondary structures like helices or turns.[10][11] Such pre-organization can lead to higher binding affinity and selectivity for biological targets.

-

Reactive Handle: The C-Cl bond at the β-position is susceptible to nucleophilic substitution. This allows the chlorinated peptide to serve as an intermediate for post-synthetic modifications. For instance, the chloride can be displaced by various nucleophiles (e.g., thiols, amines) to introduce probes, cross-linkers, or other functional groups at a specific position in the peptide sequence. It can also serve as a precursor for the in-situ formation of dehydroalanine, a key residue in several natural products and a Michael acceptor for covalent modification of target proteins.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

To be used in standard Fmoc-based SPPS, the free amine of this compound must first be protected, typically with an Fmoc group.

Protocol: Manual SPPS Coupling Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-protected 3-chloroalanine.

-

Resin Preparation: Start with a resin-bound peptide chain that has a free N-terminal amine. Swell the resin in dimethylformamide (DMF).

-

Coupling Solution Preparation: In a separate vessel, pre-activate the Fmoc-Ala(3-Cl)-OH (3 equivalents relative to resin loading). Dissolve the amino acid in DMF, then add a coupling reagent like HBTU (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow to activate for 2-5 minutes.

-

Expert Insight: The β-substitution can cause steric hindrance. Using a potent coupling reagent like HBTU or HATU is recommended to ensure efficient amide bond formation. Double coupling may be necessary if the reaction is sluggish.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine. The resin is now ready for the next coupling cycle.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound and any subsequent peptides.

Table 3: Analytical Methods

| Method | Expected Results & Interpretation |

| ¹H NMR | Expect characteristic signals for the methyl ester (~3.8 ppm, singlet, 3H), the α-proton (~4.5 ppm, triplet, 1H), and the β-protons (~3.9-4.1 ppm, doublet of doublets, 2H). The exact shifts will depend on the solvent. |

| ¹³C NMR | Expect signals for the methyl ester carbon (~53 ppm), the α-carbon (~55 ppm), the β-carbon (~45 ppm), and the carbonyl carbon (~170 ppm).[1] |